6-Azabicyclo[3.2.1]octan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-6-3-5(7)4-8-6/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKHMNYOEYNRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1NC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Azabicyclo 3.2.1 Octan 2 Ol and Its Stereoisomers
Retrosynthetic Analysis for the 6-Azabicyclo[3.2.1]octan-2-ol Framework
A retrosynthetic analysis of this compound reveals several strategic disconnections that can guide the design of a synthetic route. The core bicyclic structure can be conceptually disassembled to simpler, more readily available starting materials.
One common approach involves the disconnection of the C1-C7 bond, which simplifies the bicyclic system into a substituted piperidine (B6355638) derivative. This strategy suggests that an intramolecular cyclization of a suitably functionalized piperidine precursor could be a viable forward synthetic step. Key considerations for this approach include the stereochemical control at the newly formed C1-C7 bond and the nature of the functional group on the piperidine ring that facilitates the cyclization.
Alternatively, a disconnection across both the C1-N6 and C5-N6 bonds points towards a strategy involving a cycloaddition reaction. This could involve, for example, a [4+2] or a [3+2] cycloaddition of acyclic precursors to construct the bridged bicyclic system in a convergent manner. The choice of dienophile and diene, or the 1,3-dipole and dipolarophile, would be critical in determining the efficiency and stereoselectivity of such a route.
A third retrosynthetic strategy focuses on the formation of the five-membered ring (N6-C5-C4-C3-C2) from a pre-existing six-membered piperidine ring. This could be achieved through an intramolecular reaction involving a nitrogen-centered nucleophile and an electrophilic carbon on a side chain attached to the piperidine ring.
These retrosynthetic pathways provide a conceptual framework for the various total synthesis approaches that have been developed for the 6-azabicyclo[3.2.1]octane core.
Total Synthesis Approaches to the 6-Azabicyclo[3.2.1]octane Core
The construction of the 6-azabicyclo[3.2.1]octane core has been achieved through a variety of synthetic strategies, each with its own advantages in terms of efficiency, stereocontrol, and access to diverse substitution patterns.
Intermolecular Reaction Sequences
Intermolecular reactions offer a convergent approach to the 6-azabicyclo[3.2.1]octane core, allowing for the rapid assembly of complexity from simpler starting materials.
A copper-catalyzed enantioselective alkene carboamination has been developed to create bridged nitrogen heterocycles, including the 6-azabicyclo[3.2.1]octane skeleton. In this reaction, N-sulfonyl-2-aryl-4-pentenamines are converted to 6-azabicyclo[3.2.1]octanes in a process that forms two new rings and two new stereocenters. The reaction is catalyzed by a Ph-Box-Cu2 complex in the presence of MnO2 as a stoichiometric oxidant, yielding the products in moderate to good yields and with excellent enantioselectivities. nih.gov
Chemoenzymatic Cascades in Bicyclic Synthesis
Chemoenzymatic cascades combine the selectivity of enzymatic transformations with the versatility of chemical reactions to achieve efficient and sustainable syntheses.
A one-pot chemoenzymatic cascade has been developed for the synthesis of the 6-azabicyclo[3.2.1]octane scaffold. This process combines iridium photocatalysis with ene reductases (EREDs). The reaction utilizes readily available N-phenylglycines and cyclohexenones. Further derivatization of the resulting 6-azabicyclo[3.2.1]octan-3-one using enzymatic or chemical methods can lead to the corresponding 3α-ols. researchgate.netosti.gov Mechanistic studies suggest that the reaction requires oxygen to produce an oxidized flavin, which selectively dehydrogenates the 3-substituted cyclohexanone (B45756) to form an α,β-unsaturated ketone. This intermediate then undergoes a spontaneous intramolecular aza-Michael addition under basic conditions to form the bicyclic core. researchgate.net
| Reaction Type | Key Reagents/Catalysts | Product | Key Features |
| Chemoenzymatic Cascade | Iridium photocatalyst, Ene Reductase (ERED) | 6-Azabicyclo[3.2.1]octan-3-one | One-pot synthesis, uses readily available starting materials. |
Photochemical Routes for Azabicyclo[3.2.1]octan-3-ones as Precursors
Photochemical reactions provide a unique and powerful method for the construction of complex molecular architectures, including the precursors to this compound.
The synthesis of 6-azabicyclo[3.2.1]octan-3-ones has been achieved via a vinylogous imide photochemistry approach. This method has been applied in the context of synthesizing hetisine (B12785939) alkaloids. researchgate.net An intramolecular [2 + 2] photocycloaddition of an enaminone can lead to a crossed product, which can then be converted through an acid-induced cascade to the desired bicyclic ketone.
| Reaction Type | Starting Material | Key Intermediate | Product |
| Vinylogous Imide Photochemistry | Enaminone | Crossed photoadduct | 6-Azabicyclo[3.2.1]octan-3-one |
Stereoselective Synthesis of this compound
The biological activity of 6-azabicyclo[3.2.1]octane derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for compounds like this compound is of significant importance.
A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol has been reported, starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one. The key step in this synthesis is the stereoselective reduction of the intermediate (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one. rsc.org While this provides the 3-ol isomer, similar strategies involving stereoselective reduction of a corresponding 2-one precursor could be envisioned for the synthesis of this compound.
The enantioselective desymmetrization of 5-aminocyclohept-1-enes via a Brønsted acid-catalyzed pseudotransannular ring opening of the corresponding epoxides provides access to a variety of 5-substituted 8-azabicyclo[3.2.1]octan-2-ols in high yields and with excellent stereocontrol. csic.es Although this leads to the 8-aza isomer, the principle of enantioselective desymmetrization could potentially be adapted for the synthesis of the 6-aza scaffold.
| Starting Material | Key Reaction | Product | Stereochemical Outcome |
| 6-Oxabicyclo[3.2.1]oct-3-en-7-one | Stereoselective reduction of ketone | (±)-, (+)-, and (–)-6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol | Enantiomerically pure or racemic products |
| 5-Aminocyclohept-1-ene epoxide | Enantioselective desymmetrization | 5-Substituted 8-azabicyclo[3.2.1]octan-2-ols | High enantioselectivity |
Enantioselective Construction Methods
The development of enantioselective methods to access specific stereoisomers of this compound is crucial for understanding their structure-activity relationships. A notable advancement in this area is the use of copper-catalyzed enantioselective alkene carboamination.
One such method involves the conversion of N-sulfonyl-2-aryl-4-pentenamines to 6-azabicyclo[3.2.1]octanes. osti.govnih.gov This reaction, catalyzed by a copper(II) complex with a chiral bis(oxazoline) ligand, such as (R,R)-Ph-Box, proceeds with the formation of two new rings and two new stereocenters in a single step. osti.govnih.gov The reaction is initiated by an enantioselective aminocupration of the alkene, which sets the stereochemistry of the newly formed N-C bond. osti.govnih.gov Subsequent intramolecular C-C bond formation via arene addition results in the bridged bicyclic product. This method has been shown to produce a variety of chiral 6-azabicyclo[3.2.1]octanes in moderate to good yields and with excellent enantioselectivities. osti.govnih.gov
Diastereoselective Approaches
Diastereoselective strategies are fundamental in controlling the relative stereochemistry of the chiral centers within the 6-azabicyclo[3.2.1]octane framework. A common and effective approach involves the stereoselective reduction of a prochiral ketone precursor, such as 6-substituted-6-azabicyclo[3.2.1]octan-3-one.
The synthesis of these ketone intermediates can be achieved from readily available starting materials like 6-oxabicyclo[3.2.1]oct-3-en-7-one. illinois.edursc.org The lactone ring of this starting material can be opened with an appropriate amine, followed by reduction of the resulting amide to an amino alcohol. illinois.edursc.org Subsequent allylic oxidation of the amino alcohol furnishes the desired 6-azabicyclo[3.2.1]octan-3-one. illinois.edursc.org
The stereochemical outcome of the reduction of this ketone to the corresponding alcohol, this compound, is highly dependent on the choice of reducing agent. Different reducing agents can provide selective access to either the 3α-ol or 3β-ol diastereomers. illinois.edursc.org This diastereoselectivity arises from the steric and electronic environment of the ketone, which directs the approach of the hydride reagent.
Chiral Auxiliary and Asymmetric Catalysis Strategies
The use of chiral auxiliaries provides a powerful method for the asymmetric synthesis of this compound and its derivatives. This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key reaction step.
One example of this approach utilizes a chiral amine, such as (R)-α-methylbenzylamine, to introduce chirality into the 6-azabicyclo[3.2.1]octane system. illinois.edursc.org The chiral amine can be used to open the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one, leading to the formation of diastereomeric amides. illinois.edursc.org After separation of the diastereomers, subsequent reduction and cyclization steps yield enantiomerically enriched 6-azabicyclo[3.2.1]octan-3-ones. illinois.edursc.org The chiral auxiliary can then be removed, for instance, by catalytic debenzylation, to afford the desired optically active product. illinois.edursc.org
Asymmetric catalysis, as discussed in the enantioselective construction section, represents another cornerstone of modern stereoselective synthesis. The copper-catalyzed carboamination reaction is a prime example of asymmetric catalysis being employed to construct the chiral 6-azabicyclo[3.2.1]octane skeleton. osti.govnih.gov The chiral ligand, in this case, a bis(oxazoline) derivative, creates a chiral environment around the copper catalyst, which in turn dictates the stereochemical course of the reaction, leading to high enantiomeric excess in the final product. osti.govnih.gov
Atom-Economical and Sustainable Synthetic Routes
In recent years, there has been a growing emphasis on the development of atom-economical and sustainable synthetic methodologies in organic chemistry. These principles aim to maximize the incorporation of all atoms from the starting materials into the final product, minimize waste, and utilize environmentally benign reagents and conditions.
In the context of 6-azabicyclo[3.2.1]octane synthesis, chemoenzymatic cascade reactions have emerged as a promising sustainable approach. osti.govresearchgate.netosti.gov One such strategy combines iridium photocatalysis with ene reductases (EREDs) in a one-pot process. osti.govresearchgate.netosti.gov This method utilizes readily available N-phenylglycines and cyclohexenones, which can potentially be derived from biomass, as starting materials. osti.govresearchgate.netosti.gov The reaction proceeds through an intramolecular β-C-H functionalization, leading to the formation of the 6-azabicyclo[3.2.1]octane scaffold. osti.govresearchgate.netosti.gov This one-pot, two-step reaction has been successfully demonstrated on a gram scale, highlighting its potential for practical applications. osti.govresearchgate.netosti.gov
Domino reactions, also known as cascade or tandem reactions, represent another powerful strategy for achieving atom economy. acs.org These reactions involve a sequence of intramolecular transformations where the product of one step is the substrate for the next, all occurring in a single reaction vessel without the need for isolation of intermediates. While specific examples for the direct synthesis of this compound via a domino reaction are not extensively detailed in the provided context, the principles of domino reactions are highly relevant to the development of more efficient and sustainable routes to this important scaffold.
Advanced Spectroscopic and Structural Elucidation of 6 Azabicyclo 3.2.1 Octan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
To date, a complete and published high-resolution NMR analysis specifically for 6-Azabicyclo[3.2.1]octan-2-ol is not available. A comprehensive study would be necessary to assign all proton and carbon resonances and to determine the compound's connectivity and stereochemistry.
A hypothetical analysis would involve dissolving the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring ¹H and ¹³C NMR spectra. The expected chemical shifts would be influenced by the bicyclic ring strain, the electronegativity of the nitrogen and oxygen atoms, and the stereochemical arrangement. For instance, the proton attached to the hydroxyl-bearing carbon (H-2) would likely appear as a multiplet in the region of 3.5-4.5 ppm. The bridgehead protons (H-1 and H-5) would also have characteristic shifts. A detailed table of predicted chemical shifts would require computational modeling in the absence of experimental data.
A full structural elucidation would necessitate a suite of 2D NMR experiments.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, providing a clear map of C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for confirming the bicyclic framework and the relative positions of functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which is vital for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
There are no published crystal structures for this compound in crystallographic databases. Obtaining such data would require the growth of a suitable single crystal of the compound, which can be a challenging process. A successful X-ray diffraction experiment would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the solid-state conformation. Furthermore, if a chiral sample is crystallized, anomalous dispersion methods could be used to determine the absolute configuration of the stereocenters.
Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis
While a predicted molecular weight can be calculated, detailed experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns, are not documented. A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition of the molecular ion. The fragmentation pathways, observable in MS/MS experiments, would be characteristic of the bicyclic amine and alcohol functionalities and would help in the structural confirmation of unknown samples.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Specific experimental infrared (IR) and Raman spectra for this compound are not available. An IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A peak in the 3300-3500 cm⁻¹ region could also indicate the N-H stretch of the secondary amine. C-H, C-O, and C-N stretching and bending vibrations would also be present in the fingerprint region. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
As this compound is a chiral molecule, chiroptical techniques such as circular dichroism (CD) or the use of chiral shift reagents in NMR would be necessary to determine the enantiomeric excess of a non-racemic sample. There is no published data on the chiroptical properties of this specific compound. Such an analysis would be crucial for applications where enantiomeric purity is important.
Chemical Transformations and Reactivity of 6 Azabicyclo 3.2.1 Octan 2 Ol
Reactions Involving the Hydroxyl Functionality
The secondary alcohol at the C-2 position is a primary site for functionalization, allowing for the introduction of a wide variety of substituents through esterification, etherification, and oxidation reactions.
The hydroxyl group of 6-azabicyclo[3.2.1]octan-2-ol can be readily converted into esters and ethers using standard synthetic protocols. These reactions are crucial for creating derivatives with modified physicochemical properties.
Esterification: The formation of an ester linkage is commonly achieved by reacting the alcohol with an acylating agent such as an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent. For instance, azaprophen (B9026), a potent antimuscarinic agent, is an ester of the related 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. illinois.eduacs.org The synthesis of such esters typically involves the reaction of the parent alcohol with a corresponding acid or acyl chloride. researchgate.net These reactions highlight a general pathway for modifying the hydroxyl group within this bicyclic system.
Etherification: The formation of ethers from bicyclic amino alcohols is also a well-established transformation. Methods such as the Williamson ether synthesis or the Mitsunobu reaction can be employed. A patent for related 8-azabicyclo[3.2.1]octane derivatives describes the formation of aryl ethers by reacting the alcohol with a suitable aryl halide under basic conditions (to form the alkoxide) or by using Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) with a phenolic partner. google.com These methods are broadly applicable for the etherification of the hydroxyl group in this compound.
| Reaction Type | Starting Material (Analog) | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification | 8-methyl-8-azabicyclo[3.2.1]octan-3-ol | (2S)-3-hydroxy-2-phenylpropanoic acid, DCC or EDC (coupling agent) | Ester derivative | researchgate.net |
| Etherification (Mitsunobu) | N-Boc-8-azabicyclo[3.2.1]octan-3-ol | Phenol derivative, PPh3, DEAD | Aryl ether derivative | google.com |
| Etherification (SNAr) | N-Boc-8-azabicyclo[3.2.1]octan-3-ol | NaH, then fluoro-aromatic compound, DMF | Aryl ether derivative | google.com |
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 6-azabicyclo[3.2.1]octan-2-one . This ketone is a valuable intermediate for further synthetic manipulations. The reverse reaction, the reduction of 6-azabicyclo[3.2.1]octan-3-one to the corresponding alcohol, is a known transformation, supporting the accessibility of the ketone. illinois.edu
A variety of modern and classical oxidation reagents can be employed for this transformation. Mild, selective methods are often preferred to avoid side reactions. Reagent systems based on oxoammonium salts, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or the more reactive 2-azaadamantane (B3153908) N-oxyl (AZADO), are highly effective for the oxidation of secondary alcohols. jst.go.jp These catalytic systems use a stoichiometric co-oxidant like sodium hypochlorite (B82951) or diacetoxyiodobenzene. Other common reagents include Swern oxidation (oxalyl chloride, DMSO, triethylamine) and Dess-Martin periodinane. An attempted oxidative epimerization of the related 1-azabicyclo[3.2.1]octan-6-ol was reported to be unsuccessful, indicating that reaction outcomes can be sensitive to the specific scaffold and conditions. acs.org
| Reagent/System | Description | Reference |
|---|---|---|
| TEMPO/NaOCl | A widely used catalytic system for selective oxidation of alcohols. | jst.go.jporganic-chemistry.org |
| AZADO/co-oxidant | A highly active catalyst system, effective for sterically hindered alcohols. | jst.go.jpfujifilm-wako.com.cn |
| Swern Oxidation | Based on dimethyl sulfoxide (B87167) (DMSO) and an activator like oxalyl chloride. | organic-chemistry.org |
| Dess-Martin Periodinane (DMP) | A mild and highly selective hypervalent iodine reagent. | organic-chemistry.org |
Transformations at the Bridged Nitrogen Atom
The bridged secondary amine at N-6 is a key handle for derivatization, allowing for the modulation of the compound's basicity and biological activity through N-alkylation, N-acylation, and related transformations.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another common method for introducing alkyl groups. Such reactions are standard for this class of compounds, as seen in the synthesis of N-substituted 8-azabicyclo[3.2.1]octane derivatives. google.com
N-Acylation: The nitrogen is readily acylated by treatment with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine. A particularly common and useful acylation is the introduction of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The existence of Boc-protected derivatives like 6-Boc-6-azabicyclo[3.2.1]octane-1-carboxylic acid underscores the utility of this reaction for temporarily masking the amine during subsequent synthetic steps. accelachem.com
Beyond simple alkylation and acylation, the secondary amine can undergo a range of other derivatizations.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields stable sulfonamides. The synthesis of sulfonamide-based inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been reported using an azabicyclo[3.2.1]octane core, demonstrating the feasibility and importance of this transformation. acs.org
Urea and Carbamate Formation: Reaction with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of N-substituted ureas, while reaction with chloroformates yields carbamates. These functional groups are often incorporated to enhance biological activity or to act as hydrogen bond donors/acceptors.
Functionalization of the Bicyclic Carbon Skeleton
Direct functionalization of the saturated sp³-hybridized carbon atoms of the 6-azabicyclo[3.2.1]octane skeleton, once formed, is synthetically challenging due to the low reactivity of C-H bonds. Consequently, most strategies for producing substituted derivatives rely on building the bicyclic system from already functionalized precursors rather than modifying the core post-synthesis.
Several advanced synthetic methods focus on constructing the 6-azabicyclo[3.2.1]octane ring system with desired substituents in place.
Intramolecular Cyclization: An ene reductase has been shown to enable an intramolecular β-C-H functionalization of a substituted cyclohexanone (B45756) precursor, leading directly to the 6-azabicyclo[3.2.1]octan-3-one scaffold. nih.govresearchgate.net
Skeletal Rearrangement: The 6-azabicyclo[3.2.1]octan-4-one system has been efficiently synthesized through the rearrangement of a 2-azabicyclo[2.2.2]oct-5-ene derivative upon treatment with N-bromosuccinimide. rsc.org
Copper-Catalyzed Carboamination: Enantioselective copper-catalyzed alkene carboamination of N-sulfonyl-2-aryl-4-pentenamines provides a direct route to chiral 6-azabicyclo[3.2.1]octanes. nih.govnih.gov
Ring-Opening and Rearrangement Reactions of the Azabicyclo[3.2.1]octane System
The 6-azabicyclo[3.2.1]octane framework, a core structure in various natural products and pharmacologically active compounds, exhibits a rich and complex reactivity profile. nih.govsci-hub.se Its strained bicyclic nature makes it susceptible to a variety of chemical transformations, particularly ring-opening and rearrangement reactions. These reactions are not only fundamental to understanding the chemical behavior of this heterocyclic system but are also pivotal in the synthetic strategies aimed at creating functionalized derivatives. Key transformations include classical name reactions like the Beckmann and Schmidt rearrangements, which are instrumental in constructing the bicyclic lactam core, as well as unique, substrate-specific rearrangements initiated by factors such as epoxide opening or radical processes.
One of the significant challenges and opportunities in the chemistry of this system is controlling the regioselectivity of these rearrangements, as different conditions can lead to isomeric products. rsc.org For instance, the Beckmann and Schmidt rearrangements of the same precursor ketone can yield different lactam regioisomers, highlighting the subtle mechanistic differences between these powerful synthetic tools. rsc.org Furthermore, rearrangements of related bicyclic systems, such as the tropane (B1204802) (8-azabicyclo[3.2.1]octane) skeleton, can provide efficient pathways to the 6-azabicyclo[3.2.1]octane core. acs.orgacs.org
Semipinacol and Epoxide-Opening Induced Rearrangements
A notable strategy to construct the 6-azabicyclo[3.2.1]octane skeleton involves a semipinacol rearrangement. Research has shown that fused β-lactam diols can undergo this type of rearrangement to produce keto-bridged bicyclic amides. nih.gov Specifically, the catalytic dihydroxylation of α,β-unsaturated β-lactams yields diols that, when converted to cyclic sulfites or phosphoranes, rearrange with exclusive N-acyl group migration. This process effectively builds the 7,8-dioxo-6-azabicyclo[3.2.1]octane system. nih.gov
A highly efficient cascade reaction provides another pathway, demonstrating a rearrangement from an isomeric azabicyclo scaffold. An epoxide opening in an epoxytropinone (an 8-azabicyclo[3.2.1]octane derivative) induces a nitrogen-driven rearrangement. acs.org This tandem sequence transforms the 8-azabicyclo[3.2.1]octane system into a 7-allylated 6-azabicyclo[3.2.1]octan-3-one, which serves as a precursor for the alkaloid (±)-peduncularine. acs.org
In a related context, the pseudotransannular ring opening of epoxides derived from 5-aminocyclohept-1-enes is a powerful method for synthesizing the isomeric 8-azabicyclo[3.2.1]octan-2-ol core. csic.es Interestingly, studies on this system revealed a competing racemization process that occurs via a transient ring-opening to a symmetric, achiral aziridinium (B1262131) intermediate, highlighting the propensity of these bicyclic systems to undergo ring-opening under certain conditions. csic.es
Beckmann and Schmidt Rearrangements
The Beckmann and Schmidt rearrangements are classical methods extensively used to prepare lactams from ketoximes and ketones, respectively, and have been applied to precursors of the azabicyclo[3.2.1]octane system. core.ac.uklibretexts.org The Beckmann rearrangement of bicyclic oximes can be highly regioselective. For instance, the rearrangement of syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid in trifluoroacetic acid proceeds cleanly to give the corresponding lactam. core.ac.uk However, the stereochemistry of the oxime is crucial; the corresponding anti-oxime yields a mixture of the rearranged lactam and a lactone, the latter being the product of a Beckmann fragmentation or "abnormal" rearrangement. core.ac.uk This fragmentation represents a significant ring-opening pathway.
The Schmidt reaction, which involves treating a ketone with hydrazoic acid, offers an alternative route to the lactam core and often displays different regioselectivity compared to the Beckmann rearrangement. rsc.orglibretexts.org Studies on various norcamphor (B56629) derivatives demonstrated that Beckmann conditions typically favor the formation of the 2-azolactam isomer, whereas Schmidt conditions predominantly yield the 3-azolactam. rsc.org This difference is attributed to the poor selectivity in the formation of the intermediate iminodiazonium ions under Schmidt conditions. rsc.org
| Starting Ketone | Rearrangement Type | Major Product | Minor Product | Observations |
|---|---|---|---|---|
| Norcamphor | Beckmann | 2-Azabicyclo[3.2.1]octan-3-one | 3-Azabicyclo[3.2.1]octan-2-one | Almost exclusive formation of the 2-azolactam. |
| Norcamphor | Schmidt | 3-Azabicyclo[3.2.1]octan-2-one | 2-Azabicyclo[3.2.1]octan-3-one | Predominantly forms the 3-azolactam. |
| Fenchone Oxime | Beckmann | Mixture including unsaturated nitriles | Significant fragmentation occurs via cleavage of the bridgehead C-C bond. rsc.org | |
| anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid | Beckmann | Lactam (Rearrangement) | Lactone (Fragmentation) | Yields a 3:2 mixture of rearrangement and fragmentation products. core.ac.uk |
Computational and Theoretical Studies of 6 Azabicyclo 3.2.1 Octan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular properties of compounds like 6-azabicyclo[3.2.1]octan-2-ol. These methods provide a detailed picture of the electron distribution and energy of different molecular arrangements.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. montclair.edu It has been successfully applied to understand the conformational stability and electronic properties of azabicyclic scaffolds. montclair.edu For instance, DFT calculations at the B3-LYP/def2-TZVP level of theory have been used to investigate the relative stability of boat-like versus chair-like conformations of various [3.2.1]-3-azabicyclic diamines. montclair.edu Such studies are crucial for understanding how the scaffold can mimic the low-energy conformations of more flexible molecules, which is important for applications in medicinal chemistry. montclair.edu
In a study on different azabicyclic templates, it was found that for the [3.2.1] system, the boat-like or chair-like orientation of the piperidine (B6355638) ring is a key conformational feature. montclair.edu The relative energies of these conformers can be calculated to determine the most stable structures. While specific data for this compound is not available, a similar approach would be employed to determine its preferred conformation and electronic properties. The presence of the hydroxyl group at the C-2 position would be expected to influence the electron distribution and the relative stability of conformers through intramolecular hydrogen bonding.
Illustrative data from a DFT study on related azabicyclic diamines is presented below to showcase the type of information generated.
Table 1: Illustrative Relative Energies of Azabicyclic Conformations from DFT Calculations
| Scaffold | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| [3.2.1]-3-azabicyclic diamine | Chair-like | 0.00 |
| [3.2.1]-3-azabicyclic diamine | Boat-like | 1.50 |
This table is illustrative and based on findings for related compounds. The values are not specific to this compound.
Furthermore, DFT calculations have been instrumental in elucidating reaction mechanisms involving the 6-azabicyclo[3.2.1]octane core. For example, in the synthesis of these scaffolds, DFT has been used to study the energetics of key steps, such as the retro-Mannich/re-Mannich rearrangement, which involves a rare C-C bond cleavage in a saturated six-membered ring. researchgate.net
Ab initio calculations, which are based on first principles without the use of empirical parameters, are another powerful tool for studying the conformational preferences of molecules. A study on 3-methyl-3-azabicyclo[3.2.1]octan-8α- and β-ols utilized ab initio calculations at the B3LYP/6-311G** level to investigate their conformational behavior. researchgate.net
The study revealed that these compounds adopt a preferred chair-envelope conformation in solution, with the N-CH3 group in an equatorial position. researchgate.net The calculations also helped in deducing the presence of intermolecular associations. researchgate.net For this compound, similar ab initio methods could be used to determine the preferred conformation of the bicyclic system and the orientation of the hydroxyl group. The relative energies of different conformers, such as those with the hydroxyl group in an axial or equatorial position, could be calculated to predict the most stable isomer.
Table 2: Theoretical vs. Experimental Data for a Related Azabicyclo[3.2.1]octanol Derivative
| Parameter | Theoretical Calculation (B3LYP/6-311G**) | Experimental Observation |
|---|---|---|
| Preferred Conformation | Chair-envelope | Inferred from NMR data |
| N-CH3 Orientation | Equatorial | Consistent with NOE experiments |
| Intermolecular Interactions | Deduced from calculations | Supported by IR spectroscopy |
This table is based on a study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols and is illustrative for the application of ab initio methods. researchgate.net
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
Molecular mechanics and dynamics (MD) simulations are valuable for exploring the conformational landscape of flexible molecules over time. While no specific MD simulations for this compound were found, this methodology is widely applied to similar bicyclic structures. For instance, MD simulations have been used to study the stable interactions of related compounds in the binding pockets of enzymes. researchgate.net
For this compound, an MD simulation would involve placing the molecule in a simulated solvent box and calculating the forces between atoms over a series of time steps. This would allow for the exploration of different accessible conformations and the transitions between them. The resulting trajectory can be analyzed to understand the flexibility of the bicyclic system, the dynamics of the hydroxyl group, and the influence of solvent on the conformational preferences. This information is particularly important for understanding how the molecule might interact with biological targets.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. For the synthesis of the 6-azabicyclo[3.2.1]octane scaffold, computational studies have provided crucial insights. For example, DFT calculations have been used to investigate the mechanism of copper-catalyzed enantioselective alkene carboamination to form 6-azabicyclo[3.2.1]octanes. nih.gov These studies can help in understanding the role of the catalyst, the nature of the intermediates, and the factors controlling the stereoselectivity of the reaction. nih.gov
In another instance, mechanistic studies involving DFT calculations helped to understand a unique retro-Mannich/re-Mannich rearrangement for the synthesis of 6-azabicyclo[3.2.1]octane derivatives. researchgate.net Such computational investigations are invaluable for optimizing reaction conditions and designing new synthetic routes. For reactions involving this compound, such as its synthesis or further functionalization, computational modeling could be used to predict the most likely reaction pathways and transition state structures.
Quantitative Structure-Property Relationship (QSPR) Studies (if applicable)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. While QSPR studies have been conducted on some bicyclic amino alcohols and their derivatives, no specific QSPR studies for this compound were identified in the reviewed literature. researchgate.net The development of a QSPR model for this compound would require a dataset of structurally related molecules with experimentally determined properties. Such a model could then be used to predict the properties of new, unsynthesized derivatives of this compound.
Applications of 6 Azabicyclo 3.2.1 Octan 2 Ol As a Synthetic Intermediate
Role as a Privileged Scaffold in Organic Synthesis
The 6-azabicyclo[3.2.1]octane framework is considered a privileged scaffold in organic synthesis and medicinal chemistry. Its bridged, bicyclic structure imparts significant conformational rigidity, which is a highly desirable feature in drug design. This rigidity allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The defined stereochemistry of the scaffold is crucial for interacting with chiral biological molecules like proteins and enzymes.
The value of this scaffold is underscored by its presence in numerous biologically active compounds. Synthetic analogues built upon the 6-azabicyclo[3.2.1]octane core have shown therapeutic potential, further cementing its status as a privileged structure. nih.gov For instance, derivatives are explored for their interaction with various receptors in the central nervous system. The inherent structural features of 6-azabicyclo[3.2.1]octan-2-ol—a secondary amine and a hydroxyl group on a rigid bicyclic frame—offer multiple points for chemical modification, allowing chemists to generate diverse libraries of compounds for biological screening.
A notable example of a modified version of this scaffold is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), a bicyclic amine whose steric and electronic properties make it valuable in both synthesis and medicinal chemistry. The core bicyclic structure is the key to its utility.
Table 1: Key Features of the 6-Azabicyclo[3.2.1]octane Scaffold
| Feature | Description | Reference |
|---|---|---|
| Structural Rigidity | The bridged bicyclic system limits conformational flexibility, allowing for well-defined spatial orientation of functional groups. | nih.gov |
| Three-Dimensionality | Provides a non-planar structure that can explore chemical space more effectively than flat aromatic rings. | nih.gov |
| Chiral Nature | The scaffold is inherently chiral, making it suitable for enantioselective interactions with biological targets. | nih.gov |
| Synthetic Handles | The presence of the nitrogen atom and, in the case of the title compound, a hydroxyl group, allows for straightforward chemical derivatization. |
Precursor to Complex Nitrogen-Containing Polycycles
The 6-azabicyclo[3.2.1]octane skeleton serves as a key intermediate in the construction of more complex, polycyclic nitrogen-containing molecules. One of the elegant strategies to access this core involves molecular rearrangements of related bicyclic systems.
A significant synthetic approach is the Lewis acid-induced tandem rearrangement of an 8-azabicyclo[3.2.1]octane (tropane) derivative. acs.orgacs.org Specifically, an epoxytropinone can undergo a nitrogen-driven rearrangement to form a 6-azabicyclo[3.2.1]octan-3-one. acs.org This reaction proceeds through an iminium ion intermediate, which can be trapped in a subsequent step, such as an allylation, to introduce further complexity. acs.orgacs.org This transformation is a powerful method for converting the more readily available tropane (B1204802) skeleton into the 6-azabicyclo[3.2.1]octane system, which is often a more challenging target to synthesize directly. This rearrangement provides a pathway to alkaloids that contain this specific core structure. acs.org
Table 2: Example of Rearrangement Synthesis
| Starting Material Family | Reaction Type | Product Scaffold | Key Application | Reference |
|---|---|---|---|---|
| Epoxytropinones (8-Azabicyclo[3.2.1]octane derivatives) | Lewis acid-induced tandem rearrangement | 6-Azabicyclo[3.2.1]octan-3-one | Synthesis of complex alkaloids like (±)-Peduncularine | acs.orgacs.org |
Building Block for Natural Product Analogs and Derivatives
The 6-azabicyclo[3.2.1]octane core is found at the heart of several important natural products, particularly alkaloids. Its presence in these biologically active molecules makes this compound and its derivatives highly valuable starting materials for the total synthesis of these natural products and the creation of novel analogues.
The azabicyclo[3.2.1]octane skeleton is the central feature of natural products such as aphanorphine (B1220791) and securinine. nih.gov Furthermore, it is a key structural component of the indole (B1671886) alkaloid (±)-peduncularine. The total synthesis of (±)-peduncularine has been achieved utilizing a strategy that involves the formation of a 7-allylated 6-azabicyclo[3.2.1]octan-3-one intermediate, highlighting the scaffold's role as a crucial building block. acs.orgacs.org The ability to synthesize and modify the 6-azabicyclo[3.2.1]octane core allows researchers to develop analogues of these natural products, which may possess improved biological activity, better pharmacokinetic properties, or novel therapeutic applications. nih.gov
Application in the Design of Chiral Ligands and Catalysts
The application of this compound itself as a chiral ligand or catalyst is not extensively documented in peer-reviewed literature. However, the inherent properties of its scaffold make it a promising candidate for such applications. The rigid, chiral framework is a common feature in many successful asymmetric catalysts. The nitrogen and oxygen atoms can serve as coordination sites for metal centers in the formation of chiral Lewis acid catalysts.
While direct examples for the title compound are scarce, a closely related derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been successfully employed in the enantioselective synthesis of γ-amino acids, where its rigid structure aids in chiral induction. This suggests that the parent 6-azabicyclo[3.2.1]octane skeleton is indeed a viable platform for designing chiral auxiliaries, ligands, and organocatalysts. Further research could involve derivatizing the secondary amine and hydroxyl group of this compound to create novel ligands for asymmetric transformations. The enantioselective synthesis of the 6-azabicyclo[3.2.1]octane core itself often employs chiral catalysts, demonstrating the synergy between this scaffold and the field of asymmetric catalysis. nih.gov
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
While several routes to the 6-azabicyclo[3.2.1]octane core exist, the development of more efficient, stereocontrolled, and scalable syntheses remains a critical objective. Future efforts will likely concentrate on several key areas:
Asymmetric Catalysis: The demand for enantiomerically pure compounds necessitates the development of novel asymmetric catalytic methods. Research into chiral catalysts for key bond-forming reactions, such as intramolecular cyclizations, will be paramount. For instance, domino Michael-Henry processes using organocatalysts have shown promise in creating bicyclo[3.2.1]octane derivatives with multiple stereocenters, a strategy that could be adapted for the 6-azabicyclo variant. acs.org
Tandem and Cascade Reactions: Designing synthetic sequences where multiple transformations occur in a single pot significantly improves efficiency. An epoxide opening-induced tandem rearrangement from an 8-azabicyclo[3.2.1]octane to a 6-azabicyclo[3.2.1]octane has been demonstrated as a powerful strategy to access this framework. acs.org Future work could explore other triggerable cascade reactions to build the bicyclic system from simpler, acyclic precursors.
Photochemical and Enzymatic Methods: The use of light-driven reactions and biocatalysis offers green and highly selective alternatives to traditional synthesis. Vinylogous imide photochemistry has been explored for the synthesis of 6-azabicyclo[3.2.1]octan-3-ones, which are direct precursors to the corresponding alcohols. acs.orgresearchgate.net Furthermore, combining photocatalysis with enzyme-catalyzed reductions in one-pot chemoenzymatic cascades presents a streamlined approach to generate chiral 6-azabicyclo[3.2.1]octan-3-ols. researchgate.net
| Synthetic Strategy | Key Transformation | Potential Advantages | Reported Precursor/Analogue | Reference |
|---|---|---|---|---|
| Asymmetric Organocatalysis | Domino Michael-Henry Reaction | High enantioselectivity; creation of multiple stereocenters. | Bicyclo[3.2.1]octane derivatives | acs.org |
| Tandem Rearrangement | Epoxide opening-iminium trapping | Rapid increase in molecular complexity. | (±)-Peduncularine synthesis | acs.org |
| Photochemistry | Vinylogous Imide Photocyclization | Access to unique ring systems. | 6-Aza-bicyclo[3.2.1]octan-3-ones | acs.orgresearchgate.net |
| Chemoenzymatic Cascade | Iridium photocatalysis and Ene-Reductases (EREDs) | High stereoselectivity; green chemistry principles. | 6-azabicyclo[3.2.1]octan-3α-ols | researchgate.net |
Exploration of Underutilized Reactivity Profiles
The reactivity of the 6-azabicyclo[3.2.1]octan-2-ol scaffold is not yet fully explored. The interplay between the hydroxyl group and the bicyclic amine presents opportunities for novel transformations.
Neighboring Group Participation: The nitrogen atom can significantly influence reactions at other positions on the ring system through anchimeric assistance. researchgate.net For example, nitrogen participation in the addition of electrophiles to related azabicyclic alkenes can dictate the stereochemical outcome, leading to rearranged products. researchgate.net A deeper investigation into how the nitrogen in this compound participates in reactions involving the C2-hydroxyl group (e.g., substitutions, eliminations) could unveil new synthetic pathways.
Skeletal Rearrangements: The bicyclo[3.2.1]octane system is known to undergo various bond-cleavage and rearrangement reactions. beilstein-journals.org For related 6,8-dioxabicyclo[3.2.1]octan-4-ols, treatment with reagents like thionyl chloride can induce a skeletal rearrangement. beilstein-journals.org Exploring similar reactivity for this compound could lead to the formation of novel and structurally diverse heterocyclic frameworks, such as 2-azabicyclo[2.1.1]hexanes. researchgate.net
Directed Functionalization: The hydroxyl group at C2 can be used as a handle to direct further functionalization of the carbon skeleton. Investigating directed C-H activation or other functionalization reactions, where the alcohol or its derivatives control the regioselectivity, could provide efficient access to a library of substituted analogs for medicinal chemistry applications. nih.govacs.org
Advanced Characterization Techniques for Stereochemical Purity and Conformational Dynamics
The rigid, three-dimensional structure of the 6-azabicyclo[3.2.1]octane scaffold makes stereochemistry and conformation critical to its function. Advanced analytical methods are essential for unambiguous characterization.
Multidimensional NMR Spectroscopy: While standard 1D NMR is routine, advanced 2D NMR techniques such as NOESY, COSY, HSQC, and HMBC are crucial for confirming the relative stereochemistry and assigning all proton and carbon signals, especially in complex, substituted derivatives. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including the absolute configuration if a chiral derivative is used. biocrick.com This technique is invaluable for validating the stereochemical outcomes of new synthetic methods and understanding the precise spatial arrangement of functional groups. biocrick.com
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict stable conformations and rationalize observed stereochemical outcomes. researchgate.net These models can also help in interpreting complex NMR data by calculating theoretical chemical shifts and coupling constants for different possible isomers.
Integration with Flow Chemistry and Automated Synthesis Platforms
To bridge the gap between laboratory-scale synthesis and industrial application, modern technologies like flow chemistry and automated synthesis are becoming indispensable.
Continuous Flow Synthesis: Performing reactions in continuous flow reactors offers significant advantages over traditional batch processing, including enhanced safety (especially for highly exothermic or hazardous reactions), improved reproducibility, and easier scalability. acs.orgresearchgate.net Developing a flow-based synthesis for this compound or its key intermediates could streamline its production. researchgate.net The improved heat and mass transfer in microreactors can lead to higher yields and purities. researchgate.net
Automated Synthesis: The use of automated platforms can accelerate the discovery of new derivatives by enabling high-throughput synthesis and purification. researchgate.net By integrating robotic systems with flow reactors, researchers can rapidly generate libraries of this compound analogs with diverse substitutions, facilitating rapid structure-activity relationship (SAR) studies for drug discovery programs. nih.govacs.org
| Technology | Key Benefits for this compound Research | Potential Application | Reference |
|---|---|---|---|
| Flow Chemistry | Improved safety, scalability, reproducibility, and reaction control. | Scalable production of the core scaffold or key intermediates. | acs.orgresearchgate.net |
| Automated Synthesis | High-throughput experimentation, rapid library generation for SAR studies. | Parallel synthesis of a diverse range of functionalized derivatives. | researchgate.net |
| Advanced Spectroscopy (e.g., 2D NMR) | Unambiguous structural and stereochemical determination. | Characterization of novel, complex analogues. | researchgate.net |
| Computational Chemistry (DFT) | Prediction of reactivity, conformation, and spectroscopic properties. | Mechanistic studies and rational design of new synthetic targets. | researchgate.net |
Design of New Synthetic Methodologies Enabled by Computational Predictions
The synergy between computational chemistry and experimental synthesis is a powerful engine for innovation.
Predictive Reaction Modeling: Computational tools can be used to model reaction pathways and transition states, allowing chemists to predict the feasibility and stereochemical outcome of a proposed reaction before it is attempted in the lab. This in silico approach can save significant time and resources by identifying promising reaction conditions and avoiding unproductive pathways.
De Novo Design of Scaffolds: By understanding the geometric and electronic properties of the 6-azabicyclo[3.2.1]octane system through computational analysis, researchers can design novel rearrangements or cyclization strategies to access not only this scaffold but also other related and unexplored heterocyclic systems.
Rationalizing Mechanistic Pathways: When unexpected products are formed, computational studies can be invaluable for elucidating the underlying reaction mechanism. For example, DFT calculations can help explain why a particular rearrangement is favored over a simple substitution, providing insights that can be used to control and optimize the reaction for desired outcomes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
